赖氨酰-酪氨酰-赖氨酸

描述

Lysyl-tyrosyl-lysine (KYK) is used together with uracil DNA glycosylase to quantify uracil . It is also used as a model peptide to study free radical oxidation and electron capture mechanisms . Lysyl oxidases, which include lysyl-tyrosyl-lysine, are known to catalyze the final enzyme reaction required for biosynthetic cross-linking of collagens and elastin .

Synthesis Analysis

Human lysyl-tRNA synthetase (LysRS) is one component of the multi-tRNA synthetase complex (MSC), which is not only critical for protein translation but also involved in multiple cellular pathways such as immune response, cell migration, etc . The reaction system was performed using a similar procedure as previously described: 2 μM synthetase, 50 μM Hs tRNA Lys, 50 mM HEPES pH 8.0, 20 mM MgCl2, 20 mM KCl, 1 mM DTT supplemented with 6 μM ATP, 300 μM L-lysine, and 0.1 mg mL−1 BSA at 37 °C for 16 h .

Molecular Structure Analysis

The detailed computational investigation of the canine lysyl oxidase protein was analyzed in silico with respect to its physicochemical properties, secondary and tertiary structure predictions, and functional analysis using standard bioinformatic tools . A putative copper-binding region signature was predicted .

Chemical Reactions Analysis

Lysyl oxidase is an extracellular enzyme that catalyzes the formation of aldehydes from lysine residues in collagen and elastin precursors. These aldehydes are highly reactive and undergo spontaneous chemical reactions with other lysyl oxidase-derived aldehyde residues or with unmodified lysine residues .

Physical And Chemical Properties Analysis

Lysyl oxidase is a flexible protein with an average molecular weight of around 46 kDa, unstable, hydrophilic, and extracellular (secretory) in nature . Twelve cysteine residues and a disulfide bridge were also found .

科学研究应用

在赖氨酰氧化酶中的作用

“赖氨酰-酪氨酰-赖氨酸”是赖氨酰氧化酶家族的关键成分,该家族的酶在胶原蛋白和弹性蛋白的交联中起着至关重要的作用 . 这些酶对于维持细胞外基质 (ECM) 的稳定性至关重要,并参与各种发育和病理过程 .

ECM 重塑和稳态

该化合物与 ECM 的重塑和稳态相关 . 它参与调节细胞行为,并促成细胞环境的变化以及促进这些变化的细胞内过程 .

在赖氨酰氧化酶样 2 (LOXL2) 中的作用

“赖氨酰-酪氨酰-赖氨酸”是 LOXL2 活性部位的一部分,LOXL2 是一种依赖铜的胺氧化酶 . LOXL2 催化肽酰赖氨酸和羟赖氨酸残基的氧化脱氨,促进 ECM 蛋白的交联 .

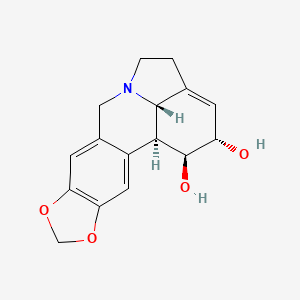

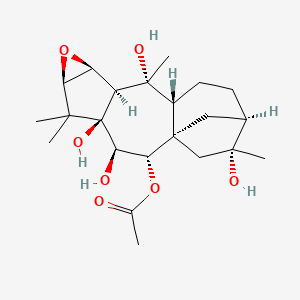

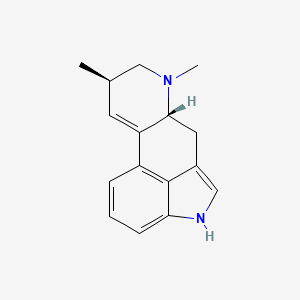

参与 LTQ 生物合成

该化合物参与赖氨酰酪氨酰醌 (LTQ) 的生物合成,LTQ 是蛋白质构象和催化活性所需的辅因子 . 据推测,LTQ 位于成熟 LOXL2 中 Cu2+ 活性部位 2.9 Å 范围内,并且 LTQ 和 Cu2+ 均暴露于溶剂 .

在结缔组织功能中的作用

“赖氨酰-酪氨酰-赖氨酸”在维持结缔组织功能中起着重要作用 . 作为赖氨酰氧化酶家族蛋白的一部分,它有助于胶原蛋白和弹性蛋白的共价交联 .

参与胚胎发育

该化合物参与胚胎发育 . 赖氨酰氧化酶家族,包括“赖氨酰-酪氨酰-赖氨酸”,在发育过程中起着至关重要的作用 .

在伤口愈合中的作用

安全和危害

未来方向

The insights into the pathological significance of lysyl oxidases as catalysts of post-translational modification of protein-bound lysine residues for fibrotic and especially cancer diseases have grown considerably over the past two decades . A better understanding of LOXs and their interactions with the different elements of the tumor immune microenvironment will prove invaluable in the design of novel anti-tumor strategies .

作用机制

Target of Action

Lysyl-tyrosyl-lysine, also known as Lys-Tyr-Lys, primarily targets the lysyl oxidase (LOX) family of enzymes . This family, consisting of LOX and LOX-like proteins 1–4 (LOXL1–4), is responsible for the covalent crosslinking of collagen and elastin, thus maintaining the stability of the extracellular matrix (ECM) and functioning in maintaining connective tissue function, embryonic development, and wound healing .

Mode of Action

Lys-Tyr-Lys interacts with its targets, the LOX family of enzymes, through a mechanism that involves the oxidative deamination of peptidyl lysine and hydroxylysine residues . This interaction promotes the crosslinking of extracellular matrix proteins. The LOX family of enzymes is a Cu2+ and lysine tyrosylquinone (LTQ)-dependent amine oxidase . LTQ is post-translationally derived from Lys653 and Tyr689 .

Biochemical Pathways

The action of Lys-Tyr-Lys affects the tyrosine metabolism pathway . In plants, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself .

Pharmacokinetics

It is known that the lox family of enzymes, which lys-tyr-lys targets, are localized and active within the cytoplasm or cell nuclei .

Result of Action

The action of Lys-Tyr-Lys results in the crosslinking of collagens and elastin , thereby promoting the stability of the extracellular matrix (ECM) . This action has been linked to multiple developmental and pathological processes . The LOX family of enzymes, which Lys-Tyr-Lys targets, also regulates and participates in distinct cellular events .

Action Environment

It is known that the activity of the lox family of enzymes, which lys-tyr-lys targets, is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation . These enzymes are often involved as key mediators of changes in the cells’ environment and the intracellular processes that promote them or that follow .

生化分析

Biochemical Properties

Lysyl-tyrosyl-lysine plays a significant role in biochemical reactions. It has been used together with uracil DNA glycosylase to quantify uracil . It interacts with various enzymes, proteins, and other biomolecules, often serving as a model peptide to study free radical oxidation and electron capture mechanisms .

Cellular Effects

The effects of Lysyl-tyrosyl-lysine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific cells involved.

Molecular Mechanism

At the molecular level, Lysyl-tyrosyl-lysine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context in which Lysyl-tyrosyl-lysine is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lysyl-tyrosyl-lysine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Lysyl-tyrosyl-lysine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Lysyl-tyrosyl-lysine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Lysyl-tyrosyl-lysine is transported and distributed within cells and tissues in a manner that depends on the specific context . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Lysyl-tyrosyl-lysine can have effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

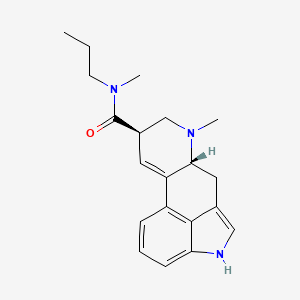

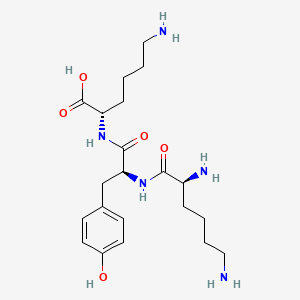

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFHLHJTRGLCV-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956643 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-18-1 | |

| Record name | Lysyl-tyrosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。